3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid
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Overview
Description
3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid is a chemical compound with the molecular formula C16H14ClNO3 It is known for its unique structure, which includes a chlorophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid typically involves the reaction of 4-chlorobenzaldehyde with 3-aminomethylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzamide
- 3-[([[1-(4-Chlorophenyl)ethylideneamino]oxy)methyl]benzoic acid
Uniqueness
Compared to similar compounds, 3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid is unique due to its specific structural features and reactivity. Its chlorophenyl group and benzoic acid moiety confer distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[[1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(13-5-7-15(17)8-6-13)18-21-10-12-3-2-4-14(9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZWGFGJOJFUGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381275 |
Source
|
Record name | Maybridge1_004944 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-33-5 |
Source
|
Record name | Maybridge1_004944 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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